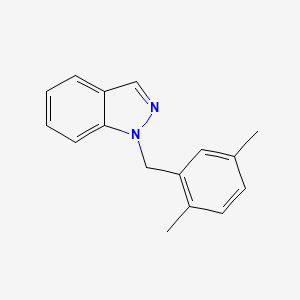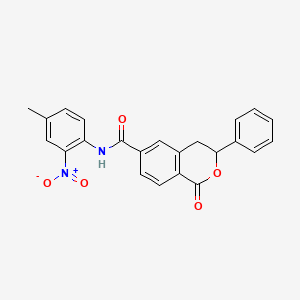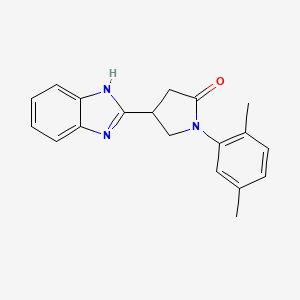![molecular formula C20H20ClN5OS B11392549 N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392549.png)
N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which are hybrid structures formed by fusing two pharmaceutically active moieties: triazole and thiadiazine. These compounds exhibit diverse pharmacological activities and are essential in drug design and development . The ability to form specific interactions with various target receptors makes them valuable in multifunctional disease treatment.
Preparation Methods
Synthetic Routes::
- One-step synthesis: A straightforward methodology involves the reaction of dibenzoylacetylene and triazole derivatives, resulting in highly functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine .
- Specific synthetic details for our compound are not readily available, but further research may reveal additional methods.
- Industrial-scale production methods are proprietary and may involve modifications of existing synthetic routes.
Chemical Reactions Analysis
Reactions::
- Reagents and Conditions:
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Halogenation using Cl2 or Br2.
- Major Products:
- Oxidation: Formation of carboxylic acid derivatives.
- Reduction: Generation of amine derivatives.
- Substitution: Replacement of halogen atoms.
Oxidation, reduction, and substitution: reactions are common for this compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a synthetic intermediate.
Biology: Potential bioactive agents.
Medicine: Anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties.
Industry: Enzyme inhibitors (e.g., carbonic anhydrase, cholinesterase), anti-lipase activity, and aromatase inhibitors.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
Unique Features: Highlight its distinct characteristics.
Similar Compounds: Explore related structures (e.g., other triazolothiadiazines).
Properties
Molecular Formula |
C20H20ClN5OS |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-7-5-4-6-8-13)18(28-20)19(27)22-14-10-9-12(2)15(21)11-14/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
ZJZRFCSMFXOYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392468.png)
![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11392473.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B11392481.png)

![2-(N-Methyl4-methylbenzenesulfonamido)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide](/img/structure/B11392497.png)
![[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B11392501.png)
![5,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11392513.png)

![4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392530.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392538.png)
![Ethyl 2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-aminopyrimidine-5-carboxylate](/img/structure/B11392553.png)
![3-phenethyl-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6(2H)-one](/img/structure/B11392559.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11392560.png)
